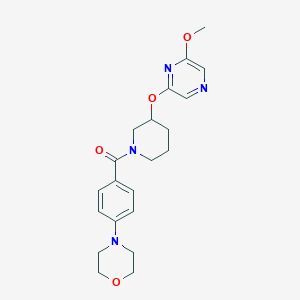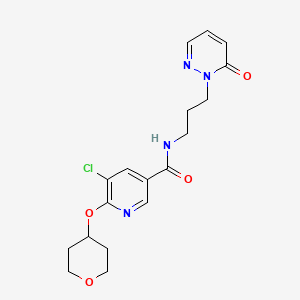![molecular formula C21H23N5O5 B2712262 2-(4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol CAS No. 1396748-36-9](/img/structure/B2712262.png)
2-(4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It may also discuss any challenges encountered during the synthesis and how they were overcome.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine these properties.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes. This could include its reactivity with various reagents, its participation in catalytic cycles, and any interesting or unusual reaction mechanisms.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. These properties can often be predicted from the compound’s structure and are important for understanding how the compound behaves under different conditions.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Efficient Synthesis of PPARpan Agonists : A study outlines the synthesis of a potent PPARpan agonist, emphasizing a seven-step process that includes regioselective carbon-sulfur bond formation and an efficient method of introducing an isobutyric acid fragment. This process demonstrates the compound's relevance in synthesizing PPAR agonists, which are significant in metabolic disease research (Guo et al., 2006).
Biological and Pharmaceutical Research
Antimicrobial Activities : Research on 1,2,4-Triazole derivatives, including piperazine and furanyl groups, has shown that these compounds possess antimicrobial properties. The synthesis of novel derivatives and their testing against various microorganisms highlight the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antidepressant and Antianxiety Properties : A study on derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine has shown significant antidepressant and antianxiety activities in behavioral tests on mice. This indicates the potential application of similar compounds in the development of new treatments for depression and anxiety (Kumar et al., 2017).
Material Science and Chemistry
- Synthesis and Characterization of Complexes : Heteroleptic platinum(II) dithiocarbamates with piperazine and furanyl groups have been synthesized and characterized, revealing their high potency against cancer cell lines. These findings suggest potential applications in the development of anticancer drugs and highlight the compound's relevance in medicinal chemistry research (Amir et al., 2016).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound. This could include its toxicity, flammability, and environmental impact. It’s important to handle all chemicals safely, and this information would be used to develop appropriate safety protocols.
Zukünftige Richtungen
This would involve a discussion of potential future research directions. This could include new reactions to try, modifications to the compound’s structure, or new applications to explore.
I hope this general information is helpful! If you have a specific compound or topic in mind, feel free to ask!
Eigenschaften
IUPAC Name |
furan-2-yl-[4-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carbonyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-30-18-6-3-2-5-15(18)17(27)14-26-13-16(22-23-26)20(28)24-8-10-25(11-9-24)21(29)19-7-4-12-31-19/h2-7,12-13,17,27H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFSBIYNSWCYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

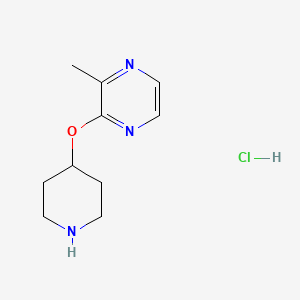
![N-(2-furylmethyl)-2-[2-(4-methylphenyl)-4-(phenylsulfonyl)imidazol-5-ylthio]ac etamide](/img/structure/B2712180.png)
![2-[(4-Methoxyphenyl)methyl]pyridine](/img/structure/B2712181.png)
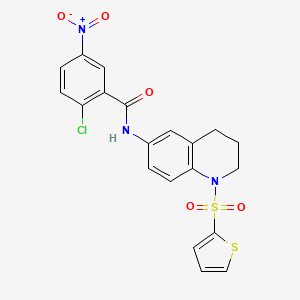

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)
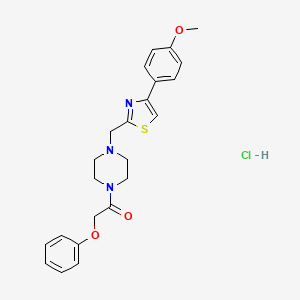
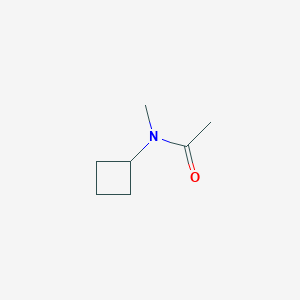
![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2712190.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2712191.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea](/img/structure/B2712193.png)

